Lesinurad Impurity 4
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Overview
Description
Lesinurad is a selective inhibitor of uric acid reabsorption transporters, primarily used in the treatment of hyperuricemia associated with gout . Lesinurad Impurity 4 is one of the impurities formed during the synthesis of Lesinurad and is often studied to ensure the purity and efficacy of the final pharmaceutical product .
Mechanism of Action
Target of Action
Lesinurad Impurity 4, like Lesinurad, primarily targets the URAT1 and OAT4 uric acid (UA) transporters in the kidney . These transporters play a crucial role in the reabsorption of uric acid, a process that this compound inhibits .
Mode of Action
By inhibiting the URAT1 and OAT4 transporters, this compound prevents the reabsorption of uric acid in the kidneys . This action results in increased renal uric acid excretion and consequently, lower serum uric acid (sUA) levels .
Biochemical Pathways
The inhibition of URAT1 and OAT4 disrupts the normal reabsorption process of uric acid in the kidneys . This disruption leads to an increase in the excretion of uric acid, which in turn reduces the concentration of uric acid in the blood .
Pharmacokinetics
Lesinurad is known to have a bioavailability of approximately 100% . It is metabolized in the liver, primarily by CYP2C9, and has an elimination half-life of around 5 hours . The majority of Lesinurad is excreted in the urine (63%), with the remainder being excreted in the feces (32%) .
Result of Action
The primary result of this compound’s action is a reduction in serum uric acid levels . By inhibiting the reabsorption of uric acid in the kidneys, it increases the excretion of uric acid, leading to lower levels of uric acid in the blood .
Biochemical Analysis
Biochemical Properties
Lesinurad Impurity 4, like Lesinurad, may interact with the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the kidney . These transporters are responsible for the reabsorption of uric acid from the renal tubules. By inhibiting these transporters, this compound could potentially increase the excretion of uric acid, thereby lowering serum uric acid levels .
Cellular Effects
Lesinurad has been shown to decrease serum uric acid levels by inhibiting the activity of URAT1 and OAT4 . This inhibition disrupts the reabsorption of uric acid in the kidney, leading to increased excretion of uric acid and decreased serum uric acid levels .
Molecular Mechanism
The molecular mechanism of this compound is likely similar to that of Lesinurad. Lesinurad inhibits the activity of URAT1 and OAT4 . URAT1 and OAT4 are major transporter enzymes responsible for the reuptake of uric acid from the renal tubules . Inhibition of these transporters increases the excretion of uric acid .
Temporal Effects in Laboratory Settings
Lesinurad has been shown to have dose-dependent reductions in serum uric acid levels and increases in urinary uric acid excretion following single and multiple oral doses .
Dosage Effects in Animal Models
Lesinurad has been shown to have a synergistic ameliorative hypouricemic impact when combined with allopurinol in the treatment of hyperuricemia in mice .
Metabolic Pathways
Lesinurad is known to be involved in the metabolic pathway of uric acid, interacting with enzymes such as xanthine oxidase .
Transport and Distribution
Lesinurad is known to inhibit the activity of URAT1 and OAT4, which are involved in the transport and distribution of uric acid in the kidney .
Subcellular Localization
Lesinurad is known to act on the URAT1 and OAT4 transporters, which are located in the cell membrane of renal tubule cells .
Preparation Methods
The synthesis of Lesinurad Impurity 4 involves several steps, starting from 1-cyclopropylnaphthalene-4-yl isorhodanate and acethydrazide. These compounds undergo an addition reaction to form 4-acetyl-1-(4-cyclopropylnaphthalene-1-yl) thiosemicarbazide. This intermediate then undergoes a cyclization reaction in the presence of an alkali reagent to form this compound . The reaction conditions are typically mild, and the process is designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Lesinurad Impurity 4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a compound with additional oxygen-containing functional groups, while reduction may yield a compound with fewer oxygen-containing functional groups .
Scientific Research Applications
Lesinurad Impurity 4 is primarily used in scientific research to study the synthesis, stability, and purity of Lesinurad. It is also used in the development of analytical methods for detecting and quantifying impurities in pharmaceutical products. Additionally, this compound can be used in studies investigating the pharmacokinetics and pharmacodynamics of Lesinurad, as well as its potential side effects and interactions with other drugs .
Comparison with Similar Compounds
Lesinurad Impurity 4 is similar to other impurities formed during the synthesis of Lesinurad, such as Lesinurad Impurity B, Lesinurad Impurity 2, and Lesinurad Impurity 3 . this compound is unique in its specific chemical structure and the conditions under which it is formed. Compared to other uric acid transporter inhibitors like Dotinurad and Verinurad, this compound is primarily studied as an impurity rather than a therapeutic agent .
Similar Compounds
- Lesinurad Impurity B
- Lesinurad Impurity 2
- Lesinurad Impurity 3
- Dotinurad
- Verinurad
Properties
IUPAC Name |
2-[[5-bromo-4-(5-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-6-2-4-12-11(10-7-8-10)3-1-5-13(12)14/h1-6,10H,7-9H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAXQWKNVGTAJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC3=C2C=CC=C3N4C(=NN=C4Br)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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